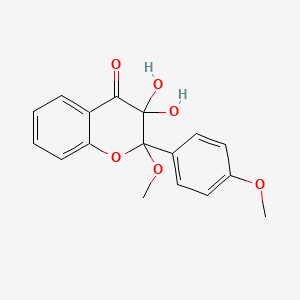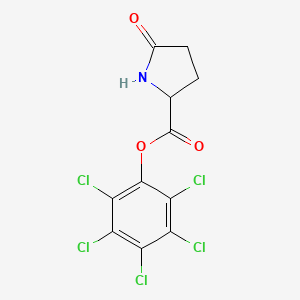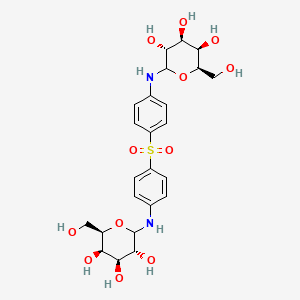![molecular formula C17H24N2O5S B12809361 2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate](/img/structure/B12809361.png)
2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hydroxy-dimethoxyphenyl group, a prop-2-enoyloxy linkage, and a trimethylazanium moiety, paired with a thiocyanate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate typically involves multiple steps. One common approach is the esterification of 4-hydroxy-2,5-dimethoxybenzoic acid with an appropriate alcohol, followed by the formation of the prop-2-enoyloxy linkage. The final step involves the quaternization of the resulting intermediate with trimethylamine and subsequent ion exchange with thiocyanate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The double bond in the prop-2-enoyloxy linkage can be reduced to a single bond.
Substitution: The thiocyanate ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate involves its interaction with specific molecular targets. The hydroxy-dimethoxyphenyl group can interact with enzymes or receptors, modulating their activity. The trimethylazanium moiety can enhance the compound’s solubility and bioavailability, while the thiocyanate ion may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethoxyphenyl derivatives: Compounds with similar phenyl groups but different substituents.
Trimethylazanium compounds: Other quaternary ammonium compounds with different counterions.
Thiocyanate salts: Compounds with different cationic groups paired with thiocyanate.
Uniqueness
2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H24N2O5S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[3-(4-hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate |
InChI |
InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-16(19)7-6-12-10-15(21-5)13(18)11-14(12)20-4;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H |
InChI Key |
NPOZDPAVPFLLCN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C=C1OC)O)OC.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


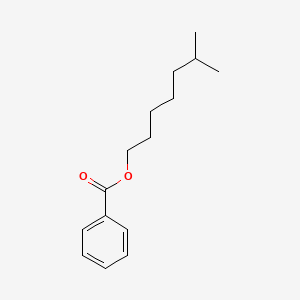


![[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid](/img/structure/B12809314.png)
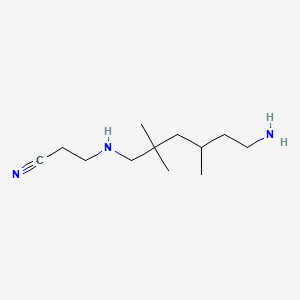
![Tetrahydrothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12809322.png)
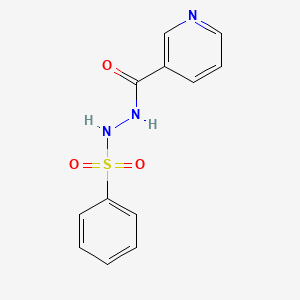

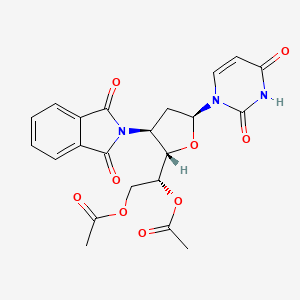
![2-Cyanobicyclo[3.2.1]oct-2-yl acetate](/img/structure/B12809351.png)
